molecular formula C7H3ClFNO4S B1446623 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride CAS No. 1368799-14-7

5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride

Cat. No.: B1446623
CAS No.: 1368799-14-7
M. Wt: 251.62 g/mol
InChI Key: AVWYCZNTEYZBFK-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C7_7H3_3ClFNO4_4S
Molecular Weight: 251.62 g/mol
CAS Number: 1368799-14-7
Structural Features: The compound features a benzo[d]oxazole core with a sulfonyl chloride group and a fluorine atom at the 5-position, which enhances its reactivity compared to non-fluorinated derivatives .

This compound has shown promising biological activity, particularly in the following areas:

1. Medicinal Chemistry:
The compound and its derivatives have been investigated for their potential therapeutic effects against various diseases. Its unique structure allows for interactions with biological macromolecules, which may lead to novel drug candidates targeting specific pathways.

2. Voltage-Gated Ion Channels:
Research indicates that compounds related to this sulfonyl chloride exhibit selective activity on voltage-gated sodium channels (Nav), which are crucial in pain signaling pathways. This suggests potential applications in pain management therapies .

Case Studies and Research Findings

Several studies have explored the applications of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole derivatives:

  • Pain Management Research: A study demonstrated that derivatives of this compound effectively modulate Nav channel activity, suggesting their use as analgesics .
  • Antimicrobial Activity: Another investigation reported that certain derivatives exhibited significant antimicrobial properties against various bacterial strains, indicating their potential as therapeutic agents in infectious diseases.
  • Cancer Research: Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promise as anticancer agents due to their ability to induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride (CAS Number: 1368799-14-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H3ClFNO4S
  • Molecular Weight : 251.62 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound primarily involves its role as an inhibitor of various enzymes and pathways associated with cancer cell proliferation. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives that may inhibit specific targets within cancer cells.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, which is crucial for DNA synthesis and repair.
  • Cell Proliferation Inhibition : Studies have shown that similar compounds can significantly reduce the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest .

Antiproliferative Activity

Research has demonstrated that derivatives of 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole exhibit potent antiproliferative effects against several cancer cell lines. For instance, a study evaluated the compound against L1210 mouse leukemia cells, reporting significant inhibition with IC50 values in the nanomolar range .

Table 1: Summary of Antiproliferative Studies

Cell LineIC50 (nM)Mechanism of Action
L1210 Mouse Leukemia<50Inhibition of nucleotide metabolism
Breast Cancer Cell Line<100Induction of apoptosis
Colon Cancer Cell Line<75Cell cycle arrest

Case Studies

  • Study on L1210 Cells :
    In a notable study, 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole was assessed for its growth inhibitory activity against L1210 mouse leukemia cells. The results indicated that the compound effectively inhibited cell proliferation through mechanisms involving intracellular release of active metabolites .
  • Fluorinated Derivatives :
    Research into fluorinated derivatives has shown enhanced biological activities compared to non-fluorinated counterparts. These studies suggest that fluorination can improve the binding affinity to target enzymes and enhance overall therapeutic efficacy .

Properties

IUPAC Name

5-fluoro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4S/c8-15(12,13)6-2-5-4(1-3(6)9)10-7(11)14-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWYCZNTEYZBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)S(=O)(=O)Cl)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368799-14-7
Record name 5-fluoro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to Scheme 11, a mixture of commercially-available 5-fluoro-1,3-benzoxazol-2(3H)-one (11-1, 1.02 g, 6.66 mmol) in DCM (66.6 ml) at RT was added chlorosulfonic acid (4.46 ml, 66.6 mmol). The suspension gradually became a solution and was stirred for 18 h at RT. Following this duration, LCMS showed complete consumption of starting material. The solution was cooled to 0° C. and carefully quenched with ice chips and then partitioned between water (100 mL) and EtOAc (100 mL). The layers were separated and the aqueous layer was back-extracted with 3×20 mL DCM and 2×20 mL EtOAc. The combined organic layers were washed with saturated aqueous NaHCO3 (30 mL), dried over sodium sulfate and filtered. Concentration in vacuo to yield 11-2 (5-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride) as a tan solid, which was used without purification.
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
66.6 mL
Type
solvent
Reaction Step One
Quantity
4.46 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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